N,N'-Sulfonyldiformamide
Description
Structure
3D Structure
Properties
CAS No. |
85797-16-6 |
|---|---|
Molecular Formula |
C2H4N2O4S |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
N-(formylsulfamoyl)formamide |
InChI |
InChI=1S/C2H4N2O4S/c5-1-3-9(7,8)4-2-6/h1-2H,(H,3,5)(H,4,6) |
InChI Key |
ABXLIKSSWAXSFP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NS(=O)(=O)NC=O |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Studies of N,n Sulfonyldiformamide
N,N'-Sulfonyldiformamide as a Nitrogen and Sulfur Source in Organic Synthesis.
Donor Properties in Heteroatom Coupling Reactions
While direct evidence for this compound in heteroatom coupling reactions is sparse, the general class of sulfonamides is known to participate in such transformations. Sulfonamides possess N-H bonds that can exhibit hydrogen bond donor capabilities, a property that is crucial in various catalytic processes. nih.gov The acidity of the sulfonamide N-H bond can influence its ability to act as a hydrogen bond donor, which can, in turn, affect the enantioselectivity of certain reactions. nih.gov
In the context of catalysis, chiral bis(sulfonamide)-diamine ligands have been successfully employed in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions. nih.gov This suggests that sulfonamide moieties can coordinate with metal centers, acting as ligands that influence the outcome of the reaction. Bifunctional sulfonamide organocatalysts are recognized for their strong acidity and are used as reliable hydrogen-bonding catalysts in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. researchgate.net These catalysts typically activate substrates through hydrogen bonding. nih.gov
Coupling reactions, such as those involving diazonium salts, are fundamental in organic synthesis for forming new bonds. doubtnut.comnumberanalytics.comnumberanalytics.comlibretexts.orgresearchgate.net These reactions often involve electrophilic aromatic substitution where a diazonium ion acts as the electrophile. researchgate.net The participation of sulfonamide-containing compounds in such reactions would depend on the specific reaction conditions and the electronic nature of the molecule.
Role in Building Complex Molecular Architectures
The use of specific molecules as foundational units, or "building blocks," is a key strategy in the synthesis of complex molecular structures. nih.govnih.govenamine.netdiva-portal.orgrsc.org Alkenes, for instance, are considered versatile building blocks in modern organic synthesis due to their ability to undergo difunctionalization reactions, allowing for the efficient construction of multifunctional compounds. rsc.org
While there is no specific information detailing the use of this compound as a building block, the concept is well-established in organic chemistry. Nanoparticle catalysis, for example, has been employed to assemble complex molecules from simpler starting materials through tandem reactions. nih.gov Similarly, methods for creating complex molecules like dienes and cycloamides often rely on the stepwise assembly of smaller, well-defined building blocks. nih.govorganic-chemistry.org The potential for this compound to serve as a building block would depend on its reactivity and the ability of its functional groups to participate in reactions that lead to the construction of larger, more complex molecular frameworks.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N'-Sulfonyldiformamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. srce.hr By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. mdpi.com
High-resolution ¹H (proton) and ¹³C NMR are fundamental one-dimensional experiments used to identify the types and number of hydrogen and carbon atoms in a molecule. pressbooks.pubrsc.org
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the formyl protons (CHO) and the amide protons (NH). The chemical shift (δ) of the NH protons would likely appear downfield, influenced by the adjacent electron-withdrawing sulfonyl (SO₂) and carbonyl (C=O) groups. nih.gov The formyl proton signal would also be in a characteristic downfield region. pressbooks.pub Integration of the signals would confirm the proton count for each chemical environment.
The ¹³C NMR spectrum would reveal a signal for the formyl carbon. pressbooks.pub Its chemical shift would be in the typical range for a carbonyl carbon in an amide-like environment, significantly downfield due to the electronegativity of the attached oxygen and nitrogen atoms. eurjchem.com
A hypothetical data table for the expected NMR signals is presented below, based on typical chemical shift ranges for similar functional groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ) ppm | Multiplicity |
| ¹H | N-H | 8.0 - 11.0 | Broad Singlet |
| ¹H | CH O | 8.0 - 8.5 | Singlet |
| ¹³C | C =O | 160 - 170 | Singlet |
Note: These are predicted values. Actual experimental values would depend on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and confirming the molecular structure. ias.ac.in Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ias.ac.inamericanpharmaceuticalreview.com These methods are highly effective for identifying the functional groups present in a compound. utdallas.edu
The IR and Raman spectra of this compound would be expected to display characteristic absorption bands for its key functional groups. The fundamental requirement for a vibration to be IR active is a change in the dipole moment, while for Raman activity, there must be a change in polarizability. cirad.fr
Key expected vibrational modes include:
N-H Stretching: A band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond stretch. utdallas.edu
C=O Stretching: A strong absorption band, typically between 1640-1720 cm⁻¹, characteristic of the amide carbonyl group. sciencepublishinggroup.com
SO₂ Stretching: Two distinct, strong bands for the asymmetric and symmetric stretching of the sulfonyl group, generally found around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. utdallas.edu
S-N Stretching: Vibrations for the sulfur-nitrogen bond would appear in the fingerprint region, typically around 900 cm⁻¹. utdallas.edu
Interactive Data Table: Predicted Diagnostic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity |
| N-H | Stretching | 3100 - 3400 | Medium-Strong |
| C=O | Stretching | 1640 - 1720 | Strong |
| SO₂ | Asymmetric Stretching | 1310 - 1350 | Strong |
| SO₂ | Symmetric Stretching | 1140 - 1160 | Strong |
| S-N | Stretching | 895 - 915 | Medium |
Note: These are predicted values based on related sulfonamide and amide compounds.
X-ray Diffraction Analysis of this compound and Its Cocrystals
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal XRD analysis of this compound would yield exact bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of its molecular structure. Furthermore, it would reveal the details of the crystal packing, including intermolecular hydrogen bonds involving the NH protons and the carbonyl and sulfonyl oxygen atoms.
The formation of cocrystals, where this compound is co-crystallized with another molecule (a coformer), is a common strategy in crystal engineering to modify physicochemical properties. nih.govmdpi.comnih.gov XRD is essential for confirming the formation of a new cocrystalline phase. nih.gov The powder X-ray diffraction (PXRD) pattern of a true cocrystal will be unique and different from the patterns of the individual components. Single-crystal XRD of a cocrystal would elucidate the specific hydrogen-bonding synthons and other non-covalent interactions between this compound and the coformer.
Computational Chemistry and Theoretical Insights into N,n Sulfonyldiformamide
Conformational Analysis and Molecular Dynamics Simulations.
There are no published studies on the conformational analysis or molecular dynamics simulations of N,N'-Sulfonyldiformamide. Such studies would provide valuable information on the molecule's flexibility, preferred conformations, and dynamic behavior, but this information is not currently available.
Energy Landscapes and Stable Conformations
The concept of an energy landscape, or potential energy surface, is central to understanding molecular conformation. This landscape maps the potential energy of a molecule as a function of its geometry. For this compound, rotations around the sulfur-nitrogen (S-N) and nitrogen-carbon (N-C) single bonds give rise to a multitude of possible three-dimensional arrangements, known as conformers.
Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the energies of these different conformers. wayne.edu By systematically altering the key torsion angles and calculating the corresponding energy, a map of the potential energy surface can be generated. The points on this landscape with the lowest energy correspond to the most stable conformations of the molecule.
Studies on related compounds, such as sulfonylureas, have shown that these molecules often favor specific "U-shaped" conformations, which are critical for their biological function. nih.gov The identification of a preferred conformation for such compounds can be instrumental in drug design and understanding structure-activity relationships. nih.gov Similarly, for this compound, computational analysis would identify the energetically favored shapes, which are dictated by a balance of factors including steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding.
Dynamic Behavior in Solution and Solid States
Molecular Dynamics (MD) simulations are a primary tool for investigating the dynamic behavior of molecules over time. nih.govneurosnap.ai MD simulations calculate the trajectory of atoms and molecules by numerically solving Newton's equations of motion, where the forces between particles are determined by molecular mechanics force fields. github.io This technique provides insights that are often not accessible through direct experimentation. stanford.edu
In a solution, an MD simulation can reveal how this compound interacts with solvent molecules and transitions between its various stable conformations. These simulations track the positions of every atom over time, allowing researchers to observe conformational changes and understand the flexibility of the molecule in a realistic environment. nih.govneurosnap.ai
In the solid state, the molecule's movement is much more restricted within a crystal lattice. However, MD simulations can still model the vibrational motions of the atoms and provide insight into the stability of the crystal packing. The interactions between atoms are typically calculated using empirical or first-principles-derived potentials. bnl.gov By running simulations under controlled conditions (e.g., specific temperature and pressure), one can analyze the system's trajectory to understand its properties. bnl.gov
Machine Learning and AI in the Design and Prediction of Sulfonyl Compounds
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and materials design. For sulfonyl compounds, these data-driven methods offer powerful tools for predicting reactivity and synthetic outcomes, thereby accelerating the discovery process.
Data-Driven Approaches for Structure-Reactivity Relationships
A central goal in chemistry is to understand how a molecule's structure dictates its reactivity. Machine learning models, particularly those for Quantitative Structure-Reactivity Relationships (QSRR), are adept at identifying these correlations from large datasets. researchgate.net These approaches use experimental data to develop predictive models that can help design optimal synthetic routes. researchgate.net
For sulfonyl-containing molecules, data-driven methods have been successfully applied. For instance, in studies of N-sulfonylimines, ML models trained on a small number of reactions could accurately predict their reactivity in multicomponent reactions. acs.org These models learn from chemical features to interpret and predict reaction outcomes. acs.org The development of these models relies on descriptors that characterize the molecules, which can include:
Quantum Mechanics (QM)-Derived Descriptors : These provide detailed information on electronic properties and reaction energetics, such as the Gibbs free energy (ΔG) of a reaction step. nih.gov
Physicochemical Properties : Features like solvation energy (ΔGsolvation) and pKa can be included to account for solvent effects and acidity. ucla.edu
Structural Features : The presence or absence of specific functional groups or structural motifs.
By analyzing these features across a large dataset of reactions, the ML model can learn the complex relationships that govern the reactivity of sulfonyl compounds.
Predictive Models for Synthetic Outcomes
Beyond reactivity, AI and ML models can predict the specific outcomes of chemical reactions, including the major product and the expected yield. mit.eduacs.org These models are trained on vast amounts of reaction data, often from patents or scientific literature, to recognize patterns that human chemists may overlook. mit.edusci-hub.se
A notable example in the field of sulfonyl compounds is the development of a predictive model for the Chan-Lam N-arylation of primary sulfonamides. ucla.edu Researchers used a data-driven workflow that involved:
Systematic Dataset Design : Unsupervised learning was used to select a diverse set of 44 primary sulfonamides. ucla.edu
High-Throughput Experimentation (HTE) : A large dataset of 3,904 unique reactions was generated to train the model. ucla.edu
Model Construction : A neural network regression model was built to predict high-yielding conditions for new, unseen substrates. ucla.edu
This approach not only identifies broadly applicable reaction conditions but also saves significant time and resources by prioritizing promising reactions for laboratory synthesis. ucla.edu The model takes various reaction parameters as input and predicts the outcome, as illustrated in the table below.
| Sulfonamide Substrate | Boronic Acid Partner | Solvent | Ligand | Predicted Yield (%) |
|---|---|---|---|---|
| Methanesulfonamide | Phenylboronic acid | DCM | Pyridine | 85 |
| Benzenesulfonamide | 4-Tolylboronic acid | THF | DMAP | 92 |
| Propanesulfonamide | Naphthylboronic acid | DCM | None | 65 |
| Benzenesulfonamide | Phenylboronic acid | MeCN | Pyridine | 78 |
Applications and Research Directions in Advanced Chemical Synthesis
Role of N,N'-Sulfonyldiformamide in Heterocyclic Chemistry
The sulfonamide functional group is a cornerstone in the synthesis of various nitrogen-containing heterocycles due to its ability to act as a stable nitrogen source and its influence on reaction pathways. nih.govbenthamscience.com However, the direct application of this compound as a primary building block or intermediate in heterocyclic chemistry is not prominently featured in the current body of scientific literature.
Synthesis of Nitrogen-Containing Heterocycles via this compound Intermediates
While numerous methods exist for constructing nitrogen heterocycles using sulfonamide derivatives, specific pathways that utilize this compound as a key intermediate are not well-established. Research in this area often employs simpler sulfonamides or more complex reagents like N-(chlorosulfonyl)imidoyl chloride to build rings such as 1,2,4-thiadiazines and 1,2,4-benzothiadiazepine-1,1-dioxides. nih.govresearchgate.netmdpi.com The synthetic potential of this compound, with its two formyl groups attached to the sulfonamide nitrogen atoms, remains an area for future investigation. Its unique structure could theoretically be exploited in condensation reactions, but such applications have not been detailed in available research.
Cyclization Reactions and Ring Annulation Strategies
This compound Motifs in Peptide Synthesis Methodologies
The protection of reactive functional groups is essential in peptide synthesis to prevent unwanted side reactions. wikipedia.orgbiosynth.com Sulfonyl-based groups are among the various protecting groups employed for the α-amino group of amino acids. creative-peptides.com
Investigation as Protecting/Activating Groups in Peptide Coupling
Sulfonyl groups, such as the o-Nitrobenzenesulfonyl (oNbs) group, have been investigated as protecting groups for amines in peptide synthesis. creative-peptides.com They offer stability and can be removed under specific conditions. However, there is no evidence in the scientific literature to suggest that this compound has been investigated or utilized as either a protecting or an activating group in peptide coupling reactions. Its structural complexity compared to simpler sulfonyl chlorides may present challenges in its application and removal, potentially limiting its utility in this context.
Solid-Phase and Solution-Phase Peptide Synthesis Optimization
Solid-phase peptide synthesis (SPPS) and solution-phase synthesis are the two primary methodologies for assembling peptides. wikipedia.orgnih.gov Optimization of these processes involves the careful selection of resins, linkers, coupling reagents, and protecting groups. du.ac.in While the broader field has seen extensive innovation, there are no documented instances of this compound being used to optimize either solid-phase or solution-phase peptide synthesis protocols. Research on novel sulfonimidamide pseudopeptides has been conducted on solid phase, but this involves different sulfur-containing motifs.
Supramolecular Chemistry and Crystal Engineering with this compound
Supramolecular chemistry and crystal engineering focus on designing and synthesizing functional solid-state structures through the control of intermolecular interactions. The sulfonamide group is a versatile functional group in this field due to its strong hydrogen bonding capabilities. nih.gov However, specific studies on the supramolecular chemistry or crystal engineering of this compound are not found in the literature. Research in this area tends to focus on more complex molecules where the sulfonamide group is part of a larger, often pharmaceutically active, scaffold. mdpi.comnih.govresearchgate.net The potential of the simple this compound molecule to form predictable hydrogen-bonded networks or co-crystals remains an unexplored area of research.
Design of Supramolecular Architectures through Non-Covalent Interactions
The molecular structure of this compound, featuring two formamide (B127407) groups attached to a central sulfonyl moiety, provides a versatile platform for the design of intricate supramolecular architectures. The presence of multiple hydrogen bond donors (N-H) and acceptors (S=O and C=O) allows for a variety of predictable and programmable non-covalent interactions. These interactions are fundamental to the field of crystal engineering, which focuses on the rational design and synthesis of crystalline solids with desired physical and chemical properties. nih.gov
Research on related dendritic oligosulfonimides has demonstrated their remarkable ability to form single crystals with reproducible and tunable packing modes, highlighting the potential of sulfonyl-containing compounds as flexible building blocks in crystal engineering. nih.gov This suggests that this compound and its derivatives could be systematically modified to control their self-assembly into complex, predetermined supramolecular structures.
Table 1: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |
| Strong Hydrogen Bond | N-H (formamide) | O=S (sulfonyl) | Chains, Sheets |
| Strong Hydrogen Bond | N-H (formamide) | O=C (formamide) | Dimers, Chains |
| Weak Hydrogen Bond | C-H (formyl) | O=S (sulfonyl) | Network stabilization |
| Weak Hydrogen Bond | C-H (formyl) | O=C (formamide) | Network stabilization |
| Dipole-Dipole | S=O, C=O | S=O, C=O | Packing stabilization |
Co-crystallization and Host-Guest Chemistry Studies
The principles that govern the supramolecular assembly of this compound also make it an excellent candidate for co-crystallization studies. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. nih.gov The formation of co-crystals can significantly alter the physicochemical properties of the constituent molecules, such as solubility, stability, and bioavailability, which is of particular interest in the pharmaceutical industry. nih.gov
Given the hydrogen bonding capabilities of this compound, it can be explored as a co-former with various active pharmaceutical ingredients (APIs) or other organic molecules. The formation of heterosynthons, which are supramolecular synthons involving different molecular species, would be the primary driving force for co-crystal formation. For instance, the formamide groups could interact with carboxylic acid or amide functionalities in a partner molecule, while the sulfonyl group could interact with hydroxyl or amino groups. The solvent evaporation technique is a common and effective method for screening and preparing co-crystals. nih.gov
In the realm of host-guest chemistry, macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules within their cavities, driven by hydrophobic and van der Waals interactions. nih.gov While direct studies involving this compound as a guest are not prominent, its structural features suggest potential for encapsulation. The relatively small and polar nature of the molecule might allow it to interact with the portals or exterior of certain hosts, or to be encapsulated within larger, more accommodating cavities. Furthermore, derivatives of this compound could be designed to enhance their binding affinity for specific hosts, leading to the development of novel host-guest systems with applications in areas such as drug delivery and sensing.
Table 2: Potential Co-formers for Co-crystallization with this compound
| Co-former Functional Group | Potential Heterosynthon with this compound |
| Carboxylic Acid | Acid-Amide |
| Amide | Amide-Amide |
| Pyridine | Amide-Pyridine |
| Alcohol | Alcohol-Sulfonyl, Alcohol-Amide |
Future Prospects and Underexplored Research Avenues
Emerging Synthetic Transformations
The synthetic utility of the sulfonyl group is well-established, and recent advances continue to expand its applications. While the direct synthesis of this compound is known, emerging synthetic methodologies could offer more efficient and versatile routes to its derivatives. For instance, modern catalytic methods for C-N bond formation could be adapted for the synthesis of N,N'-disubstituted sulfonyldiformamides.
The development of novel synthetic transformations involving the sulfonyl group is an active area of research. For example, the use of sulfonyl-containing compounds in radical chemistry and as precursors for various functional groups is gaining traction. The reactivity of the N-H bonds in this compound could be exploited for further functionalization, leading to a diverse library of derivatives with tailored properties. The exploration of transition-metal-catalyzed cross-coupling reactions to introduce aryl or alkyl substituents on the nitrogen atoms could significantly broaden the chemical space accessible from this core structure.
Interdisciplinary Research with Materials Science and Chemical Biology
The unique structural and electronic properties of the sulfonyl group make it a valuable component in the design of functional materials. The ability of this compound to form predictable hydrogen-bonded networks suggests its potential use as a building block for crystalline organic materials with interesting optical or electronic properties. For instance, incorporation of this moiety into larger conjugated systems could lead to new materials for organic electronics. Furthermore, the sulfonyldiformamide unit could serve as a flexible linker in the construction of coordination polymers and metal-organic frameworks (MOFs), where the nitrogen and oxygen atoms could coordinate to metal centers.
In the field of chemical biology, the sulfonamide scaffold is a well-recognized pharmacophore present in numerous approved drugs. semanticscholar.org The this compound core could serve as a novel scaffold for the design of bioactive compounds. Its ability to engage in multiple hydrogen bonding interactions could be advantageous for binding to biological targets such as enzymes and receptors. The synthesis and biological evaluation of a library of this compound derivatives could lead to the discovery of new therapeutic agents. Moreover, the sulfonyl group's chemical stability and polarity make it an attractive feature for the development of chemical probes to study biological processes. ljmu.ac.uk For example, attaching fluorescent or affinity tags to this compound derivatives could enable the visualization and identification of their cellular targets.
Table 3: Interdisciplinary Research Opportunities for this compound
| Field | Potential Application | Key Features of this compound |
| Materials Science | Organic Conductors, Non-linear Optical Materials, Coordination Polymers | Hydrogen bonding, Dipole moment, Coordination sites |
| Chemical Biology | Bioactive Scaffolds, Chemical Probes | Hydrogen bonding capacity, Chemical stability, Polarity |
| Medicinal Chemistry | Drug Discovery, Pharmacophore Development | Structural rigidity and flexibility, Potential for diverse substitution |
Q & A
Q. What strategies resolve contradictory data in studies of this compound’s stability under acidic/basic conditions?
- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature) with controlled degradation studies. Use LC-MS to identify degradation byproducts and quantify half-lives. Cross-reference findings with computational models (e.g., DFT calculations for hydrolysis pathways). If discrepancies persist, conduct round-robin tests across independent labs to isolate methodological biases .
Q. How can researchers investigate the mechanistic role of this compound in catalytic reactions?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N or ³⁴S) to track bond cleavage/formation via MS or NMR. Pair kinetic isotope effect (KIE) studies with in-situ FTIR or Raman spectroscopy to identify transient intermediates. Compare experimental data with density functional theory (DFT) simulations to propose reaction coordinates. Validate hypotheses using site-directed mutagenesis (if applicable in enzymatic systems) .
Q. What protocols are recommended for assessing this compound’s photostability in environmental applications?
- Methodological Answer : Expose samples to controlled UV-Vis irradiation (e.g., 300–800 nm) in photoreactors equipped with monochromators. Monitor degradation via HPLC-MS and electron paramagnetic resonance (EPR) to detect radical intermediates. Correlate degradation rates with light intensity and wavelength using Arrhenius plots. Include dark controls to distinguish thermal vs. photolytic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
